2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and methoxy-substituted aromatic compounds. Compared to these, 2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O3/c1-14-15(2)29(17-7-6-8-18(12-17)30-3)23-21(14)24-26-22(27-28(24)13-25-23)16-9-10-19(31-4)20(11-16)32-5/h6-13H,1-5H3 |
InChI Key |
HESYDYXZVJCFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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